molecular formula C14H11FO3 B6397834 4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid CAS No. 1262005-62-8

4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397834
CAS No.: 1262005-62-8
M. Wt: 246.23 g/mol
InChI Key: OUIJUYBHLSOGGI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H11FO3 It is characterized by the presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position of the benzoic acid moiety

Properties

IUPAC Name

4-fluoro-3-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIJUYBHLSOGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689105
Record name 6-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-62-8
Record name 6-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid typically involves the fluorination of a suitable precursor, followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 4-fluorobenzoic acid with formaldehyde in the presence of a base to form the hydroxymethyl derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and a catalyst like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The fluorine atom can be replaced with a hydrogen atom under reducing conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 4-Fluoro-3-(4-carboxyphenyl)benzoic acid.

    Reduction: 4-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid.

    Substitution: 4-Amino-3-(4-hydroxymethylphenyl)benzoic acid.

Scientific Research Applications

4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxymethyl group can participate in additional hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-hydroxybenzoic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    4-Fluoro-3-(4-methylphenyl)benzoic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and chemical behavior.

    4-Fluoro-3-(4-carboxyphenyl)benzoic acid:

Uniqueness

4-Fluoro-3-(4-hydroxymethylphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for use in various applications, particularly in the development of new materials and pharmaceuticals.

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